N-(4-methylpyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Overview
Description
N-(4-methylpyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a useful research compound. Its molecular formula is C19H23BN2O3 and its molecular weight is 338.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-methylpyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 324.2 g/mol. The compound features a pyridine ring substituted with a benzamide moiety and a dioxaborolane group, which contributes to its unique properties.
Property | Value |
---|---|
Molecular Formula | C19H23BN2O3 |
Molecular Weight | 324.2 g/mol |
CAS Number | 17999246 |
Solubility | Soluble in organic solvents |
Melting Point | Not available |
The biological activity of this compound is primarily linked to its role as an inhibitor of specific kinases involved in various signaling pathways. Kinase inhibitors are critical in the treatment of cancers and other diseases characterized by aberrant cell signaling.
Case Study: Kinase Inhibition
Research has shown that compounds similar to this compound exhibit potent inhibitory effects on kinases such as EGFR (Epidermal Growth Factor Receptor) and BRAF. For instance:
- EGFR Inhibition : Compounds targeting EGFR have been documented to show IC50 values in the low nanomolar range against both wild-type and mutant forms of the receptor. This suggests that this compound may similarly affect EGFR signaling pathways .
Therapeutic Potential
Given its structural characteristics and biological activity profile, this compound is being explored for potential applications in cancer therapy. The ability to inhibit key kinases may render it effective against tumors that are resistant to conventional therapies.
Table 2: Summary of Biological Activities
Activity | Description |
---|---|
Kinase Inhibition | Inhibits EGFR and BRAF kinases |
Antitumor Activity | Potential efficacy in treating various cancers |
Mechanism of Action | Disruption of aberrant signaling pathways |
Safety and Toxicity
The safety profile of this compound indicates potential toxicity at higher concentrations. Studies have reported that similar compounds can cause skin irritation (H315) and are harmful if swallowed (H302), necessitating careful handling .
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BN2O3/c1-13-10-11-21-16(12-13)22-17(23)14-6-8-15(9-7-14)20-24-18(2,3)19(4,5)25-20/h6-12H,1-5H3,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNLWGKIMGETIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=NC=CC(=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592305 | |
Record name | N-(4-Methylpyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864754-46-1 | |
Record name | N-(4-Methyl-2-pyridinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864754-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methylpyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.